Product packaging for 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide(Cat. No.:CAS No. 1864760-23-5)

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide

Cat. No.: B2475094
CAS No.: 1864760-23-5
M. Wt: 221.256
InChI Key: NMMKAWAOTFBYGP-NSCUHMNNSA-N
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Description

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is a chemical compound supplied for research and development purposes exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential as a key intermediate in synthetic organic chemistry and medicinal chemistry projects. Its structure, featuring a hydroxyphenylbutenamide core, suggests potential for investigating structure-activity relationships, particularly in the design and synthesis of novel bioactive molecules. Scientists are exploring its applications in various biochemical assays and as a building block for more complex chemical entities. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B2475094 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide CAS No. 1864760-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKAWAOTFBYGP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydroxy N 4 Methoxybenzyl but 2 Enamide

Historical Development of Synthetic Routes to 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide

The historical development of synthetic routes to this compound is intrinsically linked to the broader evolution of amide bond formation in organic chemistry. While specific early syntheses of this exact molecule are not extensively documented in early literature, its synthesis can be contextualized within the major advancements in peptide chemistry and general amide synthesis.

In the mid-20th century, the primary methods for amide synthesis involved the conversion of carboxylic acids into more reactive acylating agents such as acid chlorides or anhydrides. The Schotten-Baumann reaction, dating back to the late 19th century, which utilizes acid chlorides in the presence of a base, represents one of the earliest fundamental approaches that could have been applied.

The development of carbodiimide-mediated coupling agents, such as dicyclohexylcarbodiimide (DCC) in 1955, marked a significant milestone. These reagents allowed for the direct coupling of carboxylic acids and amines under milder conditions, a technique that became a cornerstone of peptide synthesis and would have been a viable, albeit classical, method for synthesizing the target compound. The introduction of additives like 1-hydroxybenzotriazole (HOBt) in the 1970s further refined these methods by suppressing side reactions and reducing racemization in chiral substrates.

As such, the historical synthesis of this compound would have likely mirrored these overarching trends: initial possibilities via harsh acid chloride methods, followed by the adoption of more controlled and efficient carbodiimide-based protocols as they became standard practice in organic synthesis.

Classical Synthetic Approaches and their Optimization for this compound

The synthesis of this compound can be achieved through several well-established classical methods. These approaches typically involve the coupling of a 4-hydroxybut-2-enoic acid moiety with 4-methoxybenzylamine.

Ester Aminolysis Pathways

Ester aminolysis involves the reaction of an ester with an amine to form an amide and an alcohol. This method is generally considered to have lower reactivity compared to other amidation strategies. The direct aminolysis of an ester of 4-hydroxybut-2-enoic acid, such as the methyl or ethyl ester, with 4-methoxybenzylamine would likely require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction is often sluggish unless esters with good leaving groups are employed.

To enhance the efficiency of this pathway, activation of the amine or the use of stoichiometric amounts of certain reagents can be employed. For instance, the use of sodium amide (NaNH2) or sodium amidoboranes can facilitate the amidation of esters at room temperature. However, these reagents are highly reactive and may not be compatible with the hydroxyl group present in the substrate without appropriate protection strategies.

Carboxylic Acid Activation Strategies

The most common classical approach for the synthesis of this compound involves the activation of the carboxylic acid group of 4-hydroxybut-2-enoic acid. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by 4-methoxybenzylamine. Several strategies are available for this purpose.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The addition of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. For instance, fatty acid amides of 4-methoxybenzylamine have been synthesized using DCC and DMAP as catalysts. nih.gov A drawback of DCC is the formation of dicyclohexylurea, a byproduct that can be difficult to remove, whereas EDC offers the advantage of forming a water-soluble urea byproduct. Additives like HOBt can be used in conjunction with EDC to form an active ester, which then reacts with the amine, minimizing side reactions. dntb.gov.uaacs.org

Phosphonium and Uronium Salt-Based Reagents: Reagents like (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents. A particularly efficient reagent in this class is O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is known for its high reactivity and low rates of side reactions. rsc.org These reagents convert the carboxylic acid into a highly reactive activated ester in situ.

Mixed Anhydrides: The formation of a mixed anhydride by reacting the carboxylic acid with an acyl halide, such as pivaloyl chloride or a chloroformate like isobutyl chloroformate, in the presence of a tertiary amine base is another effective activation method. The resulting mixed anhydride is then reacted with 4-methoxybenzylamine. This method is often rapid and efficient. acs.org

Acid Chlorides: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-hydroxybut-2-enoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 4-methoxybenzylamine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Care must be taken with this method as the reagents can be harsh and may not be compatible with sensitive functional groups.

Table 1: Comparison of Classical Carboxylic Acid Activation Methods

Activation Method Reagent(s) Typical Conditions Advantages Disadvantages
Carbodiimide DCC/DMAP or EDC/HOBt CH₂Cl₂, DMF, rt Mild conditions, high yields Byproduct removal can be challenging (DCC)
Phosphonium/Uronium HATU, DIPEA DMF, rt High efficiency, low side reactions Higher cost of reagents
Mixed Anhydride Pivaloyl chloride, Et₃N THF, 0 °C to rt Fast reactions, good yields Potential for reaction at the wrong carbonyl
Acid Chloride SOCl₂ or (COCl)₂ CH₂Cl₂, 0 °C to rt High reactivity Harsh conditions, potential for side reactions

Direct Amidation Techniques

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without prior activation, typically by removing the water that is formed as a byproduct.

Thermal Amidation: This is the simplest approach, involving heating the carboxylic acid and amine, often at temperatures above 160 °C. mdpi.com This method is generally limited to simple and robust substrates due to the harsh conditions and is likely unsuitable for the thermally sensitive this compound, which could undergo dehydration or polymerization.

Catalytic Direct Amidation: To circumvent the need for high temperatures, various catalysts have been developed. Boron-based catalysts, such as boric acid and arylboronic acids, have emerged as effective promoters for direct amidation under milder conditions. chemicalbook.com These catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate species. ortho-Iodophenylboronic acid, for example, has been shown to catalyze direct amidation at room temperature in the presence of molecular sieves to remove water. acs.org

Modern and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to improve efficiency, reduce waste, and utilize milder reaction conditions. Catalytic methods are at the forefront of these efforts.

Catalytic Methods for Improved Yield and Selectivity

Modern catalytic approaches for the synthesis of this compound focus on direct amidation strategies that avoid the use of stoichiometric activating agents, thereby improving atom economy and simplifying purification.

Boronic Acid Catalysis: As mentioned previously, boronic acid catalysis represents a significant advancement in direct amidation. The development of more active catalysts, such as 5-methoxy-2-iodophenylboronic acid (MIBA), allows for the amidation of a wide range of carboxylic acids and amines at ambient temperature with good functional group tolerance. acs.org The reaction is typically carried out in the presence of a dehydrating agent like molecular sieves. This method offers a greener alternative to classical coupling reagents by being catalytic and operating under mild conditions.

Other Metal and Non-Metal Catalysis: Various other catalytic systems based on metals like titanium, zirconium, and iron have been developed for direct amidation. rsc.org For instance, titanium(IV) isopropoxide has been used to catalyze the amidation of carboxylic acids. These methods often require elevated temperatures but are still advantageous over stoichiometric activators.

Enzyme-Catalyzed Synthesis: Biocatalysis offers an environmentally benign route to amide bond formation. Lipases, for example, can catalyze the aminolysis of esters in non-aqueous solvents. While specific examples for this compound are not prominent, the general methodology is well-established for producing a variety of amides under mild conditions. This approach is highly selective and avoids the use of toxic reagents and solvents.

Table 2: Overview of Modern Catalytic Amidation Approaches | Catalytic Method | Catalyst Example | Typical Conditions | Advantages | | :--- | :--- | :--- | :--- | | Boronic Acid Catalysis | 5-Methoxy-2-iodophenylboronic acid (MIBA) | Toluene, rt, molecular sieves | Mild conditions, high atom economy, catalytic | Requires dehydrating agent | | Other Metal Catalysis | Titanium(IV) isopropoxide | Toluene, reflux | Catalytic, avoids stoichiometric activators | Often requires elevated temperatures | | Biocatalysis (Enzymatic) | Lipase | Organic solvent, rt | High selectivity, mild conditions, environmentally friendly | Substrate scope can be limited |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for the formation of amide bonds and for constructing the unsaturated carbon backbone. While direct catalytic methods for the synthesis of this compound have not been detailed in the literature, several catalytic strategies are highly relevant.

Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective for the direct synthesis of amides via the acceptorless dehydrogenative coupling of primary alcohols and amines researchgate.net. This approach is valued for its sustainability. Another key strategy is the hydroamidation of alkynes, which can be catalyzed by various transition metals, including palladium, to stereoselectively form enamides acs.org. For instance, rhodium complexes featuring chiral ligands like (S)-binap have been used to catalyze the 1,4-addition of arylboronic acids to N-benzyl crotonamide, a structurally related α,β-unsaturated amide, achieving high enantioselectivity smolecule.com. The development of new N-heterocyclic carbene (NHC) ligands continues to expand the scope of transition-metal-catalyzed cross-coupling reactions involving traditionally inert amide bonds digitellinc.comacs.org.

Table 1: Examples of Transition Metal-Catalyzed Amide Synthesis

Catalyst System Reactants Product Type Key Features
Ruthenium-NHC Complexes Primary Alcohols + Amines Amides Acceptorless dehydrogenative coupling researchgate.net
Palladium Catalysts Electron-Deficient Terminal Alkynes + Amides Enamides Stereoselective hydroamidation acs.org
Organocatalytic Routes

Organocatalysis provides a metal-free alternative for synthesizing chiral molecules and functionalized amides. Dienamine catalysis, for example, can invert the typical reactivity of α,β-unsaturated aldehydes, allowing for direct γ-functionalization, such as amination, with high enantioselectivity acs.org. This strategy could be adapted to install the nitrogen-containing fragment at the appropriate position of a precursor molecule.

Furthermore, organic superbases have been shown to catalyze the aminocarbonylation of α,β-unsaturated ketones to produce α-hydroxyamides rsc.org. Strategies involving "masked" unsaturated esters and amides are also prominent in asymmetric organocatalysis, where a template group facilitates reactions and is later converted to the desired carboxylate functionality nih.gov. These methods often rely on bifunctional catalysts that utilize hydrogen bonding to control stereochemistry nih.gov.

Flow Chemistry and Continuous Processing for this compound

Flow chemistry has emerged as a powerful technology for the synthesis of amides and peptides, offering advantages in safety, efficiency, and scalability nih.govnih.gov. Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.

Several flow-based protocols for amide bond formation have been developed. These include methods using packed-bed reactors containing immobilized reagents or catalysts nih.gov. For example, a flow process for creating amide bonds from carboxylic acids and amines can use triphosgene as an activator, with extremely short reaction times (0.5 seconds) to suppress racemization of chiral substrates nih.gov. Mechanochemical approaches in continuous flow reactors have also been developed for the solvent-free synthesis of amides and peptides, achieving high yields in minutes digitellinc.com. The integration of reaction and purification steps in a continuous system represents a significant advancement toward automated and efficient chemical manufacturing researchgate.net.

Solvent-Free and Environmentally Benign Synthetic Protocols

Green chemistry principles encourage the development of synthetic methods that minimize waste and avoid hazardous substances. For amide synthesis, several environmentally benign protocols have been established.

Solvent-free synthesis is a key green chemistry technique. One such method involves the direct reaction of a carboxylic acid and urea, using boric acid as an inexpensive and environmentally friendly catalyst scispace.com. This procedure, which involves simple trituration and heating of the reactants, is rapid and efficient scispace.com. Another approach uses various methoxysilanes as coupling agents for the solvent-free reaction of carboxylic acids and amines, which proceeds in good to excellent yields without the need to exclude air or moisture nih.gov. Transition metal-free and solvent-free methods have also been developed using simple bases like sodium hydride, which offer high atom economy rsc.org.

Table 2: Comparison of Environmentally Benign Amidation Methods

Method Catalyst/Reagent Conditions Advantages
Boric Acid Catalysis Boric Acid Solvent-free, direct heating Green catalyst, simple procedure, rapid scispace.com
Methoxysilane Coupling Tetramethoxysilane Solvent-free, no exclusion of air/moisture Good to excellent yields, scalable nih.gov
Base-Mediated Sodium Hydride (NaH) Solvent-free, transition metal-free High atom economy, uses inexpensive base rsc.org

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules is critical in pharmaceutical and materials science. For a molecule like this compound, which contains a stereocenter at the hydroxyl-bearing carbon, stereoselective synthesis is paramount.

A highly relevant and powerful strategy is the catalytic asymmetric synthesis of β-hydroxy enamines from ynamides nih.govnih.govacs.org. This tandem method involves the regioselective hydroboration of an N-substituted ynamide, followed by an in situ boron-to-zinc transmetalation. The resulting β-amino alkenylzinc reagent then adds to an aldehyde in the presence of a chiral amino alcohol catalyst, promoting highly enantioselective carbon-carbon bond formation. This process yields β-hydroxy enamines with good to excellent enantioselectivity (up to 98% ee) and as single double-bond isomers nih.govacs.org. Subsequent diastereoselective hydrogenation of the enamine can furnish 1,3-amino alcohols nih.gov. While this method has been demonstrated for N-tosyl ynamides, the principles could be adapted for the synthesis of the target compound.

Purity and Scale-Up Considerations in this compound Production

The purification of amides can present challenges. While column chromatography is a common technique, it can sometimes lead to significant product loss, particularly with polar amides that may adhere strongly to silica gel researchgate.net. Recrystallization is often the preferred method for purifying solid amides, using solvents such as ethanol, acetone, or acetonitrile researchgate.net. For non-crystalline amides or complex mixtures, techniques like counter-current chromatography (CCC) can be employed for preparative isolation nih.gov.

Scaling up the synthesis of a specialty chemical like this compound requires careful consideration of reaction conditions, heat management, and reagent addition rates nih.gov. The transition from batch to continuous flow processing is often a key strategy for successful scale-up, as it provides better control over reaction exotherms and can improve consistency and yield nih.gov. The purification strategy must also be scalable; crystallization is generally more amenable to large-scale production than chromatography google.com. Large-scale synthesis of amides has been demonstrated using solvent-free methods with methoxysilane coupling agents, highlighting the feasibility of producing multi-gram quantities with high yield nih.gov.

Biological Activity Investigations of 4 Hydroxy N 4 Methoxybenzyl but 2 Enamide Preclinical Focus

In Vitro Biological Screening and Cellular Studies of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide

Cell-Based Assays for Specific Biological Endpoints

Specific cell-based assay results for this compound are not published. However, related amide compounds have been evaluated in various cell-based assays. For instance, certain fatty acid amides have demonstrated antimicrobial activity. A study on N-(4-methoxybenzyl)alkenamides showed their potential to inhibit the growth of bacteria and fungi nih.gov. While these are not direct data for the compound of interest, they suggest that cell-based antimicrobial assays could be a relevant starting point for screening this compound.

Enzyme Inhibition Profiling

There is no specific enzyme inhibition profile for this compound in the public domain. However, the broader class of substituted amides has been explored for enzyme inhibitory activity. For example, sulfonamide derivatives containing a benzylamine moiety have been identified as potent and selective inhibitors of enzymes like 12-lipoxygenase nih.gov. This suggests that screening this compound against a panel of enzymes, particularly those involved in inflammatory pathways, could be a fruitful area of research.

Receptor Binding Studies

Specific receptor binding affinities for this compound have not been reported. The vanillyl amide moiety, which shares some structural similarities with the N-(4-methoxybenzyl)amide group, is known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor nih.gov. This suggests that investigating the binding of this compound to TRPV1 and other related receptors could be a valuable avenue for research.

Mechanisms of Action at the Molecular and Cellular Level for this compound

The molecular and cellular mechanisms of action for this compound remain unelucidated due to the absence of dedicated studies.

Target Identification and Validation in Relevant Biological Systems

Without initial biological activity data, specific molecular targets for this compound have not been identified or validated. The initial steps in this process would involve broad screening to identify any biological effects, followed by more targeted studies to pinpoint the molecular interactors responsible for these effects.

Cellular Signaling Pathway Modulation

Information regarding the modulation of cellular signaling pathways by this compound is currently unavailable. Future research, contingent on the identification of biological activity, would need to explore its effects on key signaling cascades to understand its cellular mechanism of action.

Data Tables

Due to the lack of specific experimental data for this compound, no data tables can be generated at this time.

Gene Expression and Proteomic Analysis

Currently, there is a lack of publicly available scientific literature detailing specific gene expression or proteomic analysis studies conducted on this compound. The application of such technologies is crucial in modern pharmacology and toxicology to understand the mechanisms of action of novel compounds. Gene expression profiling, often carried out using high-density microarrays, allows for the simultaneous examination of thousands of genes and signaling pathways. This approach helps in classifying compounds based on their biological effects and provides insights into their potential therapeutic or toxic mechanisms. Similarly, proteomic analysis, which investigates the full complement of proteins in a biological system, can reveal changes in protein levels and post-translational modifications induced by a compound, offering a more direct understanding of its functional impact.

While the principle of using these "omics" technologies is well-established for chemical compounds in general, specific data for this compound is not available in the reviewed scientific literature.

Animal Model Studies (Non-Clinical Efficacy) for this compound

Preclinical Models of Disease for Efficacy Evaluation

There are no published studies in the accessible scientific literature that have evaluated the efficacy of this compound in preclinical animal models of disease. The use of animal models is a critical step in drug discovery and development, providing an in vivo system to assess the potential therapeutic effects of a compound before human trials. The selection of an appropriate animal model depends on the intended therapeutic target and the disease pathophysiology. Without any reported studies, the potential areas of efficacy for this specific compound remain undetermined.

In Vivo Biological Endpoints and Biomarker Analysis

Consistent with the absence of animal model studies, there is no available data on the in vivo biological endpoints or biomarker analysis for this compound. Biomarkers are measurable indicators of a biological state or condition and are essential in preclinical studies to monitor the pharmacological response to a compound. Analysis of relevant biomarkers can provide evidence of target engagement and therapeutic efficacy. The lack of such data for this compound means that its in vivo effects and mechanisms of action have not been characterized.

Investigations into Structure-Function Relationships within Biological Systems

No investigations into the structure-function relationships of this compound within biological systems have been reported in the available scientific literature. Structure-function relationship studies are fundamental to medicinal chemistry and pharmacology. They involve synthesizing and testing analogs of a lead compound to understand how specific structural modifications influence its biological activity. This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Without such studies, the key structural features of this compound responsible for any potential biological activity are unknown.

Structure Activity Relationship Sar Studies of 4 Hydroxy N 4 Methoxybenzyl but 2 Enamide

Design Principles for 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing its therapeutic potential. These strategies involve modifying the core scaffold and exploring the effects of various substituents on its biological activity.

Scaffold modification, a key strategy in drug discovery, involves altering the central framework of a molecule to explore new chemical space and improve its interaction with biological targets. For this compound, this could involve several approaches:

Bioisosteric Replacement of the Amide Bond: The amide bond is susceptible to enzymatic degradation, which can limit the oral bioavailability and duration of action of a drug. Replacing the amide linkage with bioisosteres such as 1,2,4-oxadiazoles or 1,2,3-triazoles can enhance metabolic stability while maintaining the necessary geometry for biological activity. nih.gov

Ring-Constrained Analogues: Introducing conformational rigidity into the flexible but-2-enamide (B7942871) chain can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the but-2-enamide moiety into a cyclic system.

Homologation: The length of the linker between the hydroxyl group and the amide can be systematically varied to probe the optimal distance for interaction with the target. This involves synthesizing analogues with shorter or longer carbon chains.

These modifications are intended to improve the molecule's "drug-like" properties by addressing potential liabilities in the original scaffold.

The nature and position of substituents on the 4-methoxybenzyl group can significantly influence the biological activity of the compound. A systematic exploration of these effects is crucial for optimizing potency and selectivity.

Electronic Effects: The methoxy group on the benzyl ring is an electron-donating group. Replacing it with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., alkyl, hydroxyl) can alter the electronic distribution of the molecule, which may affect its binding affinity to the target.

Steric Effects: The size of the substituent on the benzyl ring can impact how the molecule fits into its binding pocket. Introducing bulkier groups may lead to steric hindrance, while smaller substituents might not provide sufficient interaction.

A common approach is to perform a systematic scan of substituents at the ortho, meta, and para positions of the benzyl ring to build a comprehensive SAR profile.

Systematic Derivatization and Synthesis of Analogues of this compound

The synthesis of a focused library of analogues is essential for a thorough SAR investigation. This involves the chemical modification of the three key components of the parent molecule: the but-2-enamide moiety, the 4-methoxybenzyl group, and the hydroxyl position.

The but-2-enamide scaffold is a key feature of the molecule, and its modification can provide valuable insights into the SAR.

Saturation of the Double Bond: The double bond in the but-2-enamide chain can be reduced to a single bond to assess the importance of its rigidity and planarity for biological activity.

Isomeric Forms: The synthesis of both the (E) and (Z) isomers of the double bond can reveal if a specific geometric arrangement is preferred for activity.

Introduction of Substituents: Adding small alkyl groups to the but-2-enamide backbone can probe for additional binding interactions or steric constraints within the target's binding site.

The synthesis of these modifications typically involves standard organic chemistry transformations, such as catalytic hydrogenation for saturation or stereoselective olefination reactions to control the geometry of the double bond.

The 4-methoxybenzyl group plays a crucial role in orienting the molecule within its biological target. A variety of commercially available or readily synthesized substituted benzylamines can be used to create a diverse set of analogues.

Positional Isomers: Moving the methoxy group to the ortho or meta positions can help to understand the spatial requirements of the binding pocket.

Substitution with Other Functional Groups: A wide range of functional groups can be introduced onto the benzyl ring to explore electronic and steric effects. This includes halogens, alkyl groups, trifluoromethyl groups, and hydrogen bond donors/acceptors like hydroxyl or amino groups.

The synthesis of these analogues is typically achieved through the amide coupling of a modified benzylamine with the appropriate carboxylic acid precursor.

The terminal hydroxyl group is a potential site for hydrogen bonding and can also be a point of metabolic transformation. Its modification is a key aspect of the SAR study.

Esterification and Etherification: Converting the hydroxyl group to an ester or an ether can probe the importance of its hydrogen-bonding capability. These modifications also alter the lipophilicity of the molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid to investigate the effect of changing the electronic nature and hydrogen bonding capacity of this position.

Bioisosteric Replacement: The hydroxyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amine or a thiol.

These functionalizations can be achieved using standard protection-deprotection strategies and functional group interconversions.

Data Tables

To systematically evaluate the structure-activity relationships, the biological data for the synthesized analogues are typically compiled into tables. Below are illustrative examples of how such data might be presented.

Table 1: Hypothetical SAR of Modifications to the But-2-enamide Moiety

Compound Modification Biological Activity (IC₅₀, µM)
Parent This compound10
Analogue 1 Saturated butanamide50
Analogue 2 (Z)-but-2-enamide25
Analogue 3 3-Methyl-but-2-enamide15

Table 2: Hypothetical SAR of Alterations to the 4-Methoxybenzyl Group

Compound Modification Biological Activity (IC₅₀, µM)
Parent 4-Methoxybenzyl10
Analogue 4 2-Methoxybenzyl30
Analogue 5 4-Chlorobenzyl5
Analogue 6 4-(Trifluoromethyl)benzyl2
Analogue 7 Pyridin-4-ylmethyl8

Table 3: Hypothetical SAR of Functionalization at the Hydroxyl Position

Compound Modification Biological Activity (IC₅₀, µM)
Parent -OH10
Analogue 8 -OCH₃40
Analogue 9 -OAc20
Analogue 10 -CHO18
Analogue 11 -COOH60

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Its Derivatives

QSAR studies are computational modeling methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This analysis is crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. However, for this compound, the specific data required to build such a model are not found in the reviewed literature.

Descriptors for Molecular Properties and Biological Activity

A typical QSAR study involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors are then correlated with their measured biological activity. For a hypothetical QSAR study on this compound and its derivatives, the following descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). These would be particularly important for understanding interactions involving the amide, hydroxyl, and methoxy functional groups.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. The spatial arrangement of the methoxybenzyl group relative to the butenamide chain would be a key steric factor.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating a molecule's affinity for a nonpolar environment versus a polar one. This is critical for predicting membrane permeability and interaction with hydrophobic pockets in a biological target.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.

A data table for a hypothetical set of derivatives would look like the following, though it must be stressed that this is a representative example due to the lack of published data.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis

Compound Biological Activity (e.g., IC₅₀, µM) LogP Molecular Weight ( g/mol ) H-Bond Donors H-Bond Acceptors
This compound Data not available Calculated value 237.27 2 3
Derivative 1 Data not available Calculated value Value Value Value

This table is for illustrative purposes only. Specific values are not available in the literature.

Predictive Modeling and Validation of SAR Models

Once descriptors are calculated for a series of compounds with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. This model would take the form of an equation that predicts the biological activity based on the values of the most relevant descriptors.

The predictive power and robustness of such a model must be rigorously validated. Common validation techniques include:

Internal Validation: Often performed using a leave-one-out cross-validation (q²) technique, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound.

External Validation: The model's ability to predict the activity of a set of new compounds (a test set) that were not used in its creation is assessed.

No specific QSAR models or their validation have been published for this compound.

Elucidation of Key Pharmacophoric Features of this compound

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery for identifying new active compounds from large databases.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donor: The hydroxyl group (-OH) and the amide N-H group.

Hydrogen Bond Acceptor: The oxygen atoms of the carbonyl group (C=O), the hydroxyl group, and the methoxy group (-OCH₃).

Aromatic Ring: The methoxy-substituted benzene ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Center: The benzyl moiety and the butene chain.

A 3D pharmacophore model would define the precise spatial arrangement of these features. For instance, the distance and angles between the hydrogen bond donor on the hydroxyl group, the hydrogen bond acceptor of the carbonyl, and the center of the aromatic ring would be critical.

Table 2: Potential Pharmacophoric Features of this compound

Feature Structural Moiety Potential Interaction
Hydrogen Bond Donor Hydroxyl (-OH), Amide (N-H) Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor.
Hydrogen Bond Acceptor Carbonyl (C=O), Hydroxyl (-OH), Methoxy (-OCH₃) Interaction with electropositive hydrogen atoms in a receptor.
Aromatic Ring 4-methoxybenzyl group π-π stacking, hydrophobic interactions.

Without experimental data on the biological target and the activity of a series of related compounds, any proposed pharmacophore model for this compound remains purely hypothetical.

Computational and Theoretical Studies of 4 Hydroxy N 4 Methoxybenzyl but 2 Enamide

Molecular Docking and Ligand-Target Interactions of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide

Molecular docking studies are crucial for predicting the binding orientation and affinity of a small molecule to a macromolecular target.

Protein Target Modeling and Active Site Analysis

To perform molecular docking, a three-dimensional structure of a relevant protein target is required. The active site, the region where the ligand binds, must be identified and characterized. Without published research identifying specific biological targets for this compound, any selection of a protein for modeling would be purely speculative.

Binding Affinity Prediction and Ranking

Following the identification of a protein target, docking algorithms are used to predict the binding energy and pose of the ligand within the active site. This process allows for the ranking of different compounds based on their predicted affinity. The absence of such studies for the specified compound makes it impossible to provide any data on its potential binding affinities or interaction patterns.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of their behavior in a biological context.

Conformational Analysis and Flexibility

MD simulations can explore the conformational landscape of a molecule, identifying its preferred shapes and flexibility. This information is vital for understanding how it might adapt to a binding site. No conformational analysis or flexibility studies for this compound have been found in the searched literature.

Solvent Effects and Stability

The presence of a solvent, typically water in biological systems, significantly influences a molecule's behavior. MD simulations can model these interactions to assess the compound's stability and solubility. Research on the solvent effects and stability of this compound is not currently available.

Quantum Chemical Calculations for Electronic Structure of this compound

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations can determine parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. A search for published quantum chemical calculations specifically for this compound did not yield any results.

HOMO-LUMO Analysis

The electronic properties of this compound can be elucidated through the examination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A smaller HOMO-LUMO gap is indicative of a molecule that is more easily polarized and, consequently, more chemically reactive. Conversely, a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the methoxybenzyl group and the hydroxyl group, which can act as electron donors. The LUMO, on the other hand, would likely be distributed over the electron-deficient but-2-enamide (B7942871) moiety, which contains electron-withdrawing carbonyl and amide groups, making it an electron acceptor.

The charge transfer that can occur from the HOMO to the LUMO is a key factor in the molecule's potential interactions with biological targets. Understanding this electronic landscape is fundamental for predicting its reactivity and designing new molecules with tailored electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Global Hardness (η)2.65
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)2.79

Note: These values are illustrative and would need to be determined through specific quantum chemical calculations.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions such as hydrogen bonding.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) would be expected around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group. These areas represent electron-rich sites that are susceptible to electrophilic attack and can act as hydrogen bond acceptors.

Conversely, regions of positive electrostatic potential (colored in shades of blue) would be located around the hydrogen atoms, particularly the hydroxyl and amide protons. These electron-poor sites are prone to nucleophilic attack and can serve as hydrogen bond donors. The aromatic ring of the methoxybenzyl group would exhibit a more neutral potential, with some negative character due to the delocalized π-electrons. The MEP surface provides crucial insights into the molecule's intermolecular interaction patterns, which are vital for understanding its binding to biological macromolecules.

De Novo Drug Design and Virtual Screening Approaches based on this compound

While specific drug design studies centered on this compound are not prominent in the literature, its structural features make it a plausible scaffold for such endeavors. Both ligand-based and structure-based design strategies could be employed to explore its therapeutic potential.

Ligand-Based Design Strategies

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies can be utilized. These approaches rely on the information derived from a set of known active molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

For this compound, a pharmacophore model could be constructed based on its key chemical features, which may include:

A hydrogen bond donor (the hydroxyl and amide groups)

A hydrogen bond acceptor (the carbonyl and hydroxyl oxygen atoms)

An aromatic ring feature (the methoxybenzyl group)

A hydrophobic feature (the benzyl moiety)

This pharmacophore model could then be used to screen large chemical databases to identify novel compounds that share these essential features and are therefore likely to exhibit similar biological activity. Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of analogues of this compound to correlate their structural modifications with changes in activity, providing a predictive model for the design of more potent compounds.

Structure-Based Design Strategies

When the three-dimensional structure of a biological target is available, structure-based drug design offers a powerful approach for the rational design of new inhibitors. This method involves docking the ligand into the active site of the target protein to predict its binding mode and affinity.

If a relevant biological target for this compound were identified, its structure could be used as a starting point for structure-based design. The but-2-enamide scaffold could be oriented within the active site to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. The hydroxyl and methoxybenzyl groups could then be modified to enhance these interactions and improve binding affinity and selectivity.

Virtual screening of large compound libraries could also be performed by docking molecules into the target's active site. The results would be scored and ranked based on their predicted binding energies, allowing for the identification of novel and structurally diverse compounds that are likely to be active. Promising candidates identified through virtual screening would then be synthesized and subjected to biological evaluation.

Future Research on this compound Remains an Uncharted Scientific Frontier

The scientific community has yet to explore the full potential of the chemical compound this compound, with a notable absence of research into its biological targets, applicability in advanced screening methods, and potential as a specialized chemical probe. Despite its documented synthesis, future research directions for this compound remain largely speculative and represent a greenfield for investigation.

Currently, published literature on this compound, also identified as (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, is confined to its chemical synthesis and characterization as an intermediate in the creation of imidazolidinedione derivatives. While the synthesis is a critical first step, the subsequent exploration of a compound's biological activity and utility is where its potential value to the scientific and medical communities is truly unlocked. As of now, the door to these possibilities for this compound remains closed, awaiting dedicated research initiatives.

Q & A

Q. What are the established synthetic pathways for 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide, and how can reaction parameters be optimized to enhance yield and purity?

Answer: The synthesis typically involves multi-step reactions, including amidation and condensation steps. Key intermediates, such as 4-methoxybenzylamine and hydroxybutenamide precursors, are synthesized under controlled conditions (e.g., reflux in ethanol or DMSO with acid catalysts). Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} spectroscopy are used to track reaction progress and confirm intermediate purity .
    For example, highlights the use of TLC and NMR to verify product formation during analogous sulfonamide syntheses.

Q. Which spectroscopic and analytical techniques are essential for the structural elucidation of this compound?

Answer: Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify functional groups (e.g., methoxy protons at δ 3.8 ppm, enamide protons at δ 6.2–6.8 ppm) and confirm regiochemistry .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1660 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) stretches .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in structurally similar compounds like 2-Hydroxy-N-(4-methoxybenzyl)acetamide .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 264.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Answer: Discrepancies often arise from variations in compound purity, assay conditions, or structural analogs. Mitigation strategies include:

  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and positive controls.
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substitution of the methoxy group) to isolate pharmacophoric features, as seen in for related imidazotriazine derivatives .

Q. What strategies are recommended for analyzing the crystal structure of this compound using X-ray diffraction, and how can data from SHELX programs be validated?

Answer: Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals. Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELX :

  • SHELXT for structure solution via dual-space methods.
  • SHELXL for least-squares refinement, incorporating hydrogen-bond restraints (e.g., O-H⋯O interactions).
    Validation :
  • Check R-factor convergence (<5%).
  • Validate hydrogen-bond geometry against databases (e.g., Cambridge Structural Database) .
    demonstrates similar validation for 2-Hydroxy-N-(4-methoxybenzyl)-4-nitro-anilinium chloride.

Q. What mechanistic insights guide the optimization of amidation reactions in the synthesis of this compound?

Answer: Key mechanistic considerations:

  • Activation of carboxyl groups : Use coupling agents like EDCI/HOBt to generate active esters, reducing side reactions.
  • Nucleophilic attack : The methoxybenzylamine’s lone pair on nitrogen attacks the carbonyl carbon, stabilized by aprotic solvents.
  • Acid catalysis : Protons enhance electrophilicity of carbonyl groups, accelerating amide bond formation.
    and highlight analogous conditions for sulfonamide and oxadiazole syntheses, where pH and solvent polarity critically influence yield .

Q. How can computational methods complement experimental data in predicting the reactivity and stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts charge distribution (e.g., electrophilic enamide carbons) and reaction transition states.
  • Molecular Dynamics (MD) : Simulates solvent interactions affecting solubility and degradation pathways.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic stability, guiding drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.